1-(3-Hydroxy-2-nitrophenyl)ethanone

Description

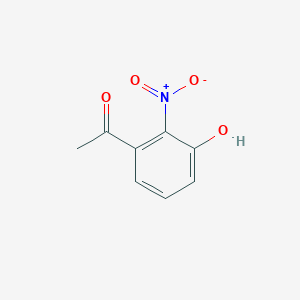

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNKOXMJWOAKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469796 | |

| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53967-72-9 | |

| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(3-Hydroxy-2-nitrophenyl)ethanone" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS No. 53967-72-9). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes information on closely related compounds to provide a broader context for its potential characteristics and reactivity. This guide is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting it in a structured and accessible format.

Chemical and Physical Properties

This compound is a yellow, powdered solid at room temperature. Its core structure consists of an acetophenone scaffold substituted with both a hydroxyl and a nitro group on the phenyl ring. The relative positions of these functional groups are critical to the molecule's overall properties and reactivity.

Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 53967-72-9 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Yellow Powder |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 134–136 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in chloroform and dichloromethane | [1] |

Synthesis

The primary reported method for the synthesis of this compound is through the nitration of 3-hydroxyacetophenone.[1][2]

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is based on the reported synthesis and general knowledge of nitration reactions.

Materials:

-

3-Hydroxyacetophenone

-

Cupric nitrate (Cu(NO₃)₂)

-

Acetic acid (glacial)

-

Acetic anhydride

-

Ice

-

Water (deionized)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the flask in an ice-water bath to a temperature of 10–15 °C.

-

Slowly add a solution of cupric nitrate in acetic acid to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 10–15 °C.

-

After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 5-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a yellow powder.[1]

Logical Workflow for Synthesis:

Spectral Data

¹H NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.42 (t, J=2.0 Hz, 1H), 8.30 (ddd, J=8.4, 2.4, 1.2 Hz, 1H), 7.95 (ddd, J=7.6, 1.6, 1.2 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H), 2.68 (s, 3H).

¹³C NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

-

¹³C NMR (CDCl₃, 101 MHz): δ 196.2, 148.5, 138.8, 134.3, 129.9, 127.2, 123.1, 26.9.

FT-IR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

-

FT-IR (KBr, cm⁻¹): 3100-3000 (aromatic C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[3]

Biological Activity and Potential Applications

Specific biological activity for this compound has not been extensively reported. However, the broader class of nitroaromatic compounds, including nitrophenyl ethanone derivatives, is known to exhibit a range of biological effects.

The presence of the nitro group is a key feature, as it can be bioreduced in cellular environments to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress and covalent modification of cellular macromolecules, which is a potential mechanism for cytotoxicity.[3]

Derivatives of acetophenone have been investigated for their cytotoxic activities against various cancer cell lines.[4][5] For instance, certain Mannich bases derived from acetophenone have demonstrated significant cytotoxicity against renal carcinoma and T-lymphocyte cell lines.[4]

Potential Signaling Pathway Involvement

Due to the general cytotoxic nature of some nitroaromatic compounds, a hypothetical signaling pathway leading to apoptosis is presented below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a specialty chemical with defined physical properties and a known synthetic route. While detailed experimental data, particularly spectroscopic and biological activity information, is currently limited in the public domain, this guide provides a foundational understanding of the compound. The information on related isomers offers valuable insights for researchers exploring the potential applications of this and similar molecules in fields such as medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its potential utility.

References

- 1. researchgate.net [researchgate.net]

- 2. 3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 [chemicalbook.com]

- 3. fvs.com.py [fvs.com.py]

- 4. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS: 53967-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-2-nitrophenyl)ethanone, also known as 3'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone that holds potential as a versatile intermediate in organic synthesis. Its molecular structure, featuring a hydroxyl, a nitro, and an acetyl group on a benzene ring, provides multiple reactive sites for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 53967-72-9 | |

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Yellow Powder | [1] |

| Melting Point | 134-136 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 3-hydroxyacetophenone.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

3-Hydroxyacetophenone

-

Cupric nitrate

-

Acetic acid

-

Acetic anhydride

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of acetic acid and acetic anhydride.

-

Cooling: Cool the flask in an ice bath to maintain a temperature of 10-15°C.

-

Nitration: Slowly add a solution of cupric nitrate in acetic acid to the cooled reaction mixture via the dropping funnel. The addition should be controlled to maintain the temperature between 10-15°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15°C for 7-8 hours.[1] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold deionized water, followed by a saturated solution of sodium bicarbonate to neutralize any residual acid, and then a final wash with brine.

-

Drying: Dry the crude product under vacuum. For further drying, the product can be dissolved in a suitable organic solvent, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific studies on the biological activity, mechanism of action, or associated signaling pathways of this compound. While research exists on the biological activities of other nitro-containing compounds and various acetophenone derivatives, this information cannot be directly extrapolated to the title compound.

The absence of such data presents an opportunity for future research. The presence of the nitro group, a known pharmacophore in some drug classes, and the phenolic hydroxyl group suggest that this compound could be investigated for a range of biological activities, including but not limited to:

-

Antimicrobial activity

-

Anticancer activity

-

Enzyme inhibition

It is important to note that the biological effects of nitroaromatic compounds can be complex, sometimes involving metabolic activation to reactive species. Therefore, any investigation into the biological properties of this compound should be accompanied by thorough toxicological and mechanistic studies.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. Its utility as a chemical intermediate is clear, though its biological profile remains unexplored. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. The lack of biological data highlights a significant knowledge gap and an area ripe for future scientific investigation.

References

"1-(3-Hydroxy-2-nitrophenyl)ethanone" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and available synthesis information for the chemical compound 1-(3-Hydroxy-2-nitrophenyl)ethanone. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

The fundamental quantitative data for this compound, identified by the CAS Number 53967-72-9, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 181.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 53967-72-9 | --INVALID-LINK-- |

| Appearance | Yellow Powder | --INVALID-LINK-- |

| Melting Point | 134-136°C | --INVALID-LINK-- |

Molecular Structure

The two-dimensional structure of this compound is depicted in the diagram below. The molecule consists of a benzene ring substituted with a hydroxyl group at position 3, a nitro group at position 2, and an ethanone (acetyl) group at position 1.

Synthesis Protocol

The compound can be obtained by the nitration of 3-hydroxyacetophenone. This reaction is carried out using cupric nitrate in a mixture of acetic acid and acetic anhydride. The reaction is maintained at a temperature of 10-15°C for a duration of 7 to 8 hours.

Please Note: This information is a brief overview of the synthesis and not a detailed experimental protocol. Researchers should consult specialized synthetic chemistry literature and perform appropriate risk assessments before attempting any chemical synthesis.

Biological Activity and Signaling Pathways

Currently, there is no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.

Spectroscopic and Structural Characterization of 1-(3-Hydroxy-2-nitrophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-2-nitrophenyl)ethanone is an aromatic ketone that holds potential as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals. The precise substitution pattern on the phenyl ring, featuring a hydroxyl, a nitro group, and an acetyl group, offers multiple reaction sites for further molecular elaboration. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

This technical guide provides a detailed overview of the expected spectroscopic signature of this compound. It should be noted that while extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, this document compiles reference data from closely related isomers and established principles of spectroscopic interpretation to serve as a reliable predictive guide. The methodologies for acquiring Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound. This data is based on the analysis of structurally similar compounds and predictive models.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Provisional Assignment |

| ~10.0 - 11.0 | s (broad) | - | -OH |

| ~7.8 - 8.0 | dd | ~8.0, 1.5 | H-6 |

| ~7.6 - 7.7 | t | ~8.0 | H-4 |

| ~7.2 - 7.3 | dd | ~8.0, 1.5 | H-5 |

| ~2.6 | s | - | -CH₃ |

| Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (0 ppm) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~200 | C=O |

| ~155 | C-OH |

| ~140 | C-NO₂ |

| ~136 | C-4 |

| ~125 | C-6 |

| ~120 | C-1 |

| ~118 | C-5 |

| ~27 | -CH₃ |

| Solvent: CDCl₃ or DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 (broad) | O-H stretch (phenolic) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (ketone) |

| ~1580, ~1450 | C=C stretch (aromatic) |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch (nitro group) |

| ~1250 | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 181 | [M]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 136 | [M - NO₂]⁺ |

| 121 | [M - NO₂ - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. A standard one-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy : The spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer experimental time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or via a direct insertion probe.

-

Electron Ionization (EI) : A small quantity of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Logical flow for interpreting combined spectroscopic data to confirm a chemical structure.

A Technical Guide to the Solubility of 1-(3-Hydroxy-2-nitrophenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Hydroxy-2-nitrophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the compound's structural features and provides detailed experimental protocols for its empirical determination. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and processing this compound.

Introduction to this compound

This compound, also known as 3'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone. Its chemical structure, featuring a hydroxyl group and a nitro group on the phenyl ring, suggests a moderate polarity. The presence of these functional groups allows for hydrogen bonding, which significantly influences its solubility in various organic solvents. Understanding its solubility is crucial for purification, reaction optimization, and formulation in pharmaceutical applications.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The polarity of this compound, imparted by the hydroxyl, nitro, and ketone functional groups, suggests its solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the compound can act as both a hydrogen bond donor and acceptor, interacting favorably with protic solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polar nature of the ketone and nitro groups will interact well with the dipoles of these solvents. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane | Moderate | Some degree of solubility is expected due to dipole-dipole interactions. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Weigh the vial containing the dry solid residue. The difference in weight will give the mass of the dissolved solute.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or as a mole fraction.

-

Visualization of Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized as a workflow diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Technical Guide: Safety, Handling, and Experimental Considerations for 1-(3-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS No. 53967-72-9).[1][2] It also outlines a representative experimental protocol for its synthesis and discusses its potential biological role as a Catechol-O-methyltransferase (COMT) inhibitor, including a visualization of the relevant signaling pathway.

Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[3] Therefore, it is crucial to treat it with a high degree of caution and to handle it exclusively in a controlled laboratory environment by trained personnel.

1.1 Hazard Identification

While a comprehensive hazard profile is not available, based on the Safety Data Sheet (SDS) for this compound and data from structurally similar nitrated phenolic compounds, the following potential hazards should be considered[3]:

-

Acute Effects: The compound may be an irritant to the skin, eyes, and mucous membranes.[3] Inhalation of dust or vapors may cause respiratory tract irritation.[3] Ingestion may also be harmful.[3]

-

Chronic Effects: The long-term health effects have not been determined.[3]

1.2 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound:

| Protection Type | Required PPE | Rationale |

| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove. | Prevents skin irritation and absorption. |

| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material. A standard lab coat is insufficient. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) for handling powders. In the case of vapors or aerosols, a chemical cartridge respirator or a powered air-purifying respirator (PAPR) is necessary. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[3] |

| Foot Protection | Closed-toe shoes. | Protects feet from spills. |

1.3 Engineering Controls

-

All handling of this compound should be conducted in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

1.4 Handling and Storage

-

Handling: Avoid the formation of dust and aerosols. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.

1.5 First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

1.6 Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.

Representative Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the nitration of 3'-hydroxyacetophenone. This protocol is based on established methods for the nitration of phenolic compounds and should be adapted and optimized by the researcher.

2.1 Materials and Equipment

-

3'-Hydroxyacetophenone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Rotary evaporator

2.2 Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add a stoichiometric equivalent of concentrated nitric acid via a dropping funnel.

-

Addition of the Substrate: Once the nitrating mixture is prepared and has returned to 0-5 °C, slowly add 3'-hydroxyacetophenone portion-wise to the mixture, ensuring the temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Neutralization: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper. Further washes with a cold, dilute sodium bicarbonate solution may be necessary to remove any remaining acid.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

Potential Biological Activity: COMT Inhibition

Structurally similar nitrocatechol compounds are known to be potent inhibitors of Catechol-O-methyltransferase (COMT).[4][5] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6] Inhibition of COMT can increase the bioavailability of these neurotransmitters, a therapeutic strategy used in the management of Parkinson's disease.[2][7]

3.1 Mechanism of COMT Inhibition by Nitrocatechols

Nitrocatechol-based inhibitors act as competitive inhibitors of COMT.[2] They bind to the active site of the enzyme, preventing the binding of the natural catecholamine substrates. The electron-withdrawing nitro group on the catechol ring is thought to enhance the binding affinity and hinder the methylation of the inhibitor itself.[2]

3.2 Signaling Pathway of COMT and its Inhibition

The following diagram illustrates the role of COMT in dopamine metabolism and the effect of its inhibition.

3.3 Downstream Effects of COMT Inhibition

By inhibiting COMT, the metabolic breakdown of dopamine to 3-methoxytyramine is reduced.[8] This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic signaling.[9] In the context of Parkinson's disease treatment, this potentiation of dopamine levels helps to alleviate motor symptoms.

This technical guide provides a foundational understanding of the safety, handling, and potential experimental applications of this compound. Researchers should always consult the most recent safety data and relevant literature before commencing any experimental work with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions | PLOS One [journals.plos.org]

"1-(3-Hydroxy-2-nitrophenyl)ethanone" synonyms and alternative names

This technical guide provides a comprehensive overview of 1-(3-Hydroxy-2-nitrophenyl)ethanone, a significant chemical intermediate in organic synthesis and drug development. The document details its chemical properties, synonyms, and experimental protocols, with a focus on its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Synonyms

This compound is an aromatic ketone with the chemical formula C₈H₇NO₄. Due to IUPAC naming conventions and common laboratory nomenclature, it is known by several alternative names. It's important to distinguish it from its isomer, 1-(2-Hydroxy-3-nitrophenyl)ethanone, which is also a common reagent and is sometimes conflated in literature.

This compound:

-

IUPAC Name: this compound

-

Common Synonyms:

-

Molecular Weight: 181.15 g/mol [2]

Isomer: 1-(2-Hydroxy-3-nitrophenyl)ethanone:

-

Common Synonyms:

-

2-Hydroxy-3-nitroacetophenone

-

2'-Hydroxy-3'-nitroacetophenone

-

-

CAS Number: 28177-69-7[3]

-

Molecular Formula: C₈H₇NO₄[3]

-

Molecular Weight: 181.15 g/mol [3]

Physicochemical Properties

The quantitative data for this compound and its common isomer are summarized in the table below for comparative analysis.

| Property | This compound | 1-(2-Hydroxy-3-nitrophenyl)ethanone |

| CAS Number | 53967-72-9 | 28177-69-7 |

| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol | 181.15 g/mol [3] |

| Appearance | Yellow Powder | Yellow to Brown Solid[3] |

| Melting Point | 134–136°C | 98.5-99.5 °C[3] |

| Boiling Point (Predicted) | Not Available | 223.5±20.0 °C[3] |

| Density (Predicted) | Not Available | 1.380±0.06 g/cm³[3] |

| pKa (Predicted) | Not Available | 7.31±0.24[3] |

| Storage Temperature | Inert atmosphere, 2-8°C | Under inert gas (nitrogen or Argon) at 2-8°C[3] |

| Solubility | Chloroform, Dichloromethane | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.

Synthesis of this compound

This compound is obtained by the nitration of 3-hydroxyacetophenone.[2]

-

Reactants: 3-hydroxyacetophenone, cupric nitrate, acetic acid-acetic anhydride mixture.

-

Procedure: The nitration is carried out by reacting 3-hydroxyacetophenone with cupric nitrate within a mixture of acetic acid and acetic anhydride.

-

Conditions: The reaction is maintained at a temperature of 10–15°C for a duration of 7–8 hours.

-

Yield: This process results in a 25% yield of this compound.[2]

Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone

A general procedure for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone involves the nitration of 2'-hydroxyacetophenone.[3]

-

Reactants: 2'-hydroxyacetophenone (175 g), acetic acid (183 g), dichloromethane (800 mL), 63% concentrated nitric acid (165 g).

-

Procedure:

-

2'-hydroxyacetophenone, acetic acid, and dichloromethane are added to a four-necked flask and heated to 40 °C.

-

Concentrated nitric acid is added dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.

-

The reaction is continued at 40 °C for an additional 4-6 hours after the dropwise addition is complete.

-

Water (500 g) is added for extraction.

-

The organic layer is concentrated to yield a crude product containing a mixture of 2-hydroxy-5-nitroacetophenone and 2-hydroxy-3-nitroacetophenone.[3]

-

-

Purification: The isomers are separated via further processing involving toluene and methanol/water washes.[3]

A green synthesis method has also been developed, which utilizes m-nitroacetophenone as the starting material. This method employs a metal salt catalyst and carboxylic acid as a solvent to perform directional hydroxylation.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic workflows involving these compounds.

Caption: Workflow for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone.

Applications in Drug Development

1-(2-Hydroxy-3-nitrophenyl)ethanone is a critical intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma and allergic rhinitis.[4] Pranlukast functions as a leukotriene receptor antagonist.

The synthesis of Pranlukast involves several steps, beginning with the reaction of 3-nitro-2-hydroxy acetophenone with diethyl oxalate.[5] The resulting intermediate undergoes a series of transformations to build the final chromone structure of Pranlukast.

Caption: Simplified pathway of Pranlukast synthesis from its key intermediate.

Furthermore, recent research has focused on developing more environmentally friendly biosynthetic routes. A three-enzyme cascade using nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) has been developed to produce 3-Amino-2-hydroxy acetophenone from m-nitroacetophenone.[6] This biosynthetic intermediate is crucial for Pranlukast synthesis.[6][7]

Caption: Multi-enzyme cascade for the biosynthesis of a key Pranlukast intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. 3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 [chemicalbook.com]

- 3. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

- 4. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 5. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]

- 6. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 7. arborpharmchem.com [arborpharmchem.com]

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone, a valuable chemical intermediate in pharmaceutical research and development. The synthesis is based on the selective nitration of 3-hydroxyacetophenone. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of hydroxyl, nitro, and acetyl functional groups on the benzene ring offers multiple reaction sites for further chemical modifications. This protocol outlines a straightforward and reproducible method for its preparation on a laboratory scale, primarily through the electrophilic aromatic substitution (nitration) of 3-hydroxyacetophenone. The acetyl and hydroxyl groups on the starting material direct the incoming nitro group to the ortho position relative to the hydroxyl group.

Reaction Scheme

Experimental Protocol

A plausible and detailed method for the synthesis of this compound is the nitration of 3-hydroxyacetophenone. This protocol is designed based on established chemical principles for the nitration of phenolic compounds.

Materials and Equipment

Application Notes and Protocols: 1-(3-Hydroxy-2-nitrophenyl)ethanone as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-(3-Hydroxy-2-nitrophenyl)ethanone as a key building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of three reactive functionalities—a hydroxyl group, a nitro group, and a ketone—makes this compound a versatile precursor for the construction of complex molecular architectures.

Synthesis of Substituted Benzofurans

This compound is a valuable starting material for the synthesis of nitro-substituted benzofurans. The general approach involves the reaction of the o-hydroxyacetophenone derivative with an α-halo ketone, such as chloroacetone, followed by intramolecular cyclization. The resulting benzofuran scaffold is a common motif in many biologically active compounds.

General Reaction Scheme:

Caption: Synthesis of Benzofurans.

Experimental Protocol: Synthesis of 1-(3-methyl-7-nitro-1-benzofuran-2-yl)ethanone (Analogous Protocol)

This protocol is adapted from the synthesis of similar benzofuran derivatives.[1]

-

Reactant Preparation: To a solution of this compound (1.0 eq) in acetonitrile, add chloroacetone (1.0 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture at 80°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Reactant/Product | Molecular Weight | Molar Eq. |

| This compound | 181.15 g/mol | 1.0 |

| Chloroacetone | 92.52 g/mol | 1.0 |

| Potassium Carbonate | 138.21 g/mol | 2.0 |

| 1-(3-methyl-7-nitro-1-benzofuran-2-yl)ethanone (Expected) | 233.19 g/mol | - |

Synthesis of Chalcones via Claisen-Schmidt Condensation

The ketone functionality in this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse biological activities.[2][3]

General Reaction Scheme:

Caption: Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of 1-(3-Hydroxy-2-nitrophenyl)-3-(phenyl)prop-2-en-1-one (Analogous Protocol)

This protocol is based on standard procedures for chalcone synthesis.[2][4]

-

Reactant Preparation: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.

-

Catalysis: Add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture at room temperature with constant stirring.

-

Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

-

Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

| Spectroscopic Data (Analogous Chalcone) | Assignment |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O), ~1520 & ~1350 (NO₂) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.0-8.5 (m, Ar-H), ~7.8 (d, α-H), ~7.5 (d, β-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~120-150 (Ar-C), ~125 (α-C), ~145 (β-C) |

Potential Synthesis of Quinolines via Reductive Cyclization

The nitro group in this compound can be selectively reduced to an amino group, yielding 1-(2-Amino-3-hydroxyphenyl)ethanone. This ortho-aminoacetophenone derivative is a key precursor for the Friedländer annulation, a classic method for synthesizing quinolines. This pathway opens up the possibility of creating a variety of substituted quinolines, which are prevalent in many pharmaceuticals.

Proposed Synthetic Pathway:

Caption: Proposed Quinoline Synthesis.

Conceptual Protocol: Friedländer Synthesis of a Hydroxy-Substituted Quinoline

-

Reduction of the Nitro Group: Reduce this compound using a standard procedure, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl), to obtain 1-(2-Amino-3-hydroxyphenyl)ethanone.

-

Friedländer Annulation: React the resulting ortho-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst.

-

Cyclization and Dehydration: The reaction proceeds through a condensation, cyclization, and subsequent dehydration to yield the corresponding substituted quinoline.

Applications in Drug Discovery

The heterocyclic scaffolds that can be synthesized from this compound are of significant interest in drug development:

-

Benzofurans: Exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5]

-

Chalcones: Serve as precursors to flavonoids and are known for their antioxidant, anticancer, and anti-inflammatory effects.

-

Quinolines: Form the core structure of many antimalarial, antibacterial, and anticancer drugs.

The nitro and hydroxyl substituents on the phenyl ring of the starting material provide handles for further functionalization, allowing for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. The strategic placement of the nitro group can also influence the pharmacokinetic and pharmacodynamic properties of the final molecules.

References

Applications of 1-(3-Hydroxy-2-nitrophenyl)ethanone and Its Structural Analogs in Medicinal Chemistry

Disclaimer: Direct medicinal chemistry applications and extensive biological data for 1-(3-Hydroxy-2-nitrophenyl)ethanone are not widely available in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related nitrophenyl ethanone derivatives and analogs. This information is provided to illustrate the potential therapeutic avenues and research methodologies relevant to this class of compounds.

Introduction

Nitrophenyl derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The presence of a nitro group, a strong electron-withdrawing moiety, often imparts unique electronic and steric properties to a molecule, influencing its interaction with biological targets. While research on the specific isomer this compound is limited, its structural motifs are present in molecules with demonstrated biological activities, including enzyme inhibition and anticancer properties. This document explores the established applications of closely related compounds, providing a framework for potential research and development of this compound and its derivatives.

Application Notes

Catechol-O-Methyltransferase (COMT) Inhibition

Structurally similar compounds, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been identified as potent and selective inhibitors of peripheral catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. Inhibition of COMT is a therapeutic strategy in the management of Parkinson's disease, as it can prolong the effects of levodopa, a dopamine precursor. The nitrocatechol structure is a critical pharmacophore for COMT inhibition.

Anticancer Activity

Chalcones derived from nitrophenyl ethanones have shown promise as anticancer agents. For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], has demonstrated selective cytotoxic effects against colon cancer cell lines (HCT-116 and HT-29).[2] The proposed mechanism involves the induction of apoptosis through both death receptor (DR-4) and mitochondrial (BCL-2) pathways, as well as cell cycle arrest at the G0/G1 phase.[2]

Quantitative Data Summary

The following table summarizes the biological activity of a representative structural analog of this compound.

| Compound/Analog Name | Target | Assay | Activity Metric | Value | Reference |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon Cancer Cell Line) | Cell Viability (SRB Assay) | IC₅₀ (48h) | 1.71 µM | [2] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon Cancer Cell Line) | Cell Viability (SRB Assay) | IC₅₀ (48h) | 7.76 µM | [2] |

| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | CCD-18Co (Healthy Colon Cells) | Cell Viability (SRB Assay) | IC₅₀ (48h) | > 10 µM | [2] |

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol is adapted from studies on nitrocatechol-based COMT inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of a test compound against catechol-O-methyltransferase.

Materials:

-

Rat liver homogenate (as a source of COMT)

-

Test compound (e.g., this compound derivative)

-

S-adenosyl-L-methionine (SAM)

-

Catechol substrate (e.g., epinephrine)

-

Radioactive methyl donor (e.g., [³H]SAM)

-

Scintillation cocktail and counter

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

Procedure:

-

Prepare rat liver homogenates as a source of the COMT enzyme.

-

Prepare reaction mixtures containing the liver homogenate, buffer, and various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the catechol substrate and the radioactive methyl donor ([³H]SAM).

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an acid solution (e.g., perchloric acid).

-

Extract the methylated product into an organic solvent.

-

Quantify the amount of radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (SRB Assay) for Anticancer Activity

This protocol is based on the evaluation of a nitrophenyl chalcone derivative against colon cancer cells.[2]

Objective: To assess the cytotoxic effect of a test compound on cancer and healthy cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HT-29) and a healthy control cell line (e.g., CCD-18Co)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

After the treatment period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC₅₀ value from the dose-response curve.

Visualizations

References

- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(3-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 1-(3-hydroxy-2-nitrophenyl)ethanone as a versatile starting material. The synthetic strategy involves an initial reduction of the nitro group to form the key intermediate, 1-(2-amino-3-hydroxyphenyl)ethanone, which is then cyclized to afford a range of valuable heterocyclic scaffolds, including benzoxazoles, quinolines, and benzodiazepines.

Part 1: Synthesis of the Key Intermediate: 1-(2-Amino-3-hydroxyphenyl)ethanone

The critical step in utilizing this compound for heterocyclic synthesis is the selective reduction of the nitro group to an amine, yielding 1-(2-amino-3-hydroxyphenyl)ethanone. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a procedure for the hydrogenation of a similar nitroacetophenone derivative[1][2].

Materials:

-

This compound

-

Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Autoclave or hydrogenation apparatus

Procedure:

-

In a suitable autoclave, dissolve this compound (e.g., 10.0 g, 55.2 mmol) in ethanol (150 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 1.0 g, 10% w/w).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 2.0-3.0 MPa.

-

Heat the reaction mixture to 60°C and maintain vigorous stirring for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, purging again with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-3-hydroxyphenyl)ethanone. The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Anticipated):

| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| This compound | 1-(2-Amino-3-hydroxyphenyl)ethanone | 10% Pd/C | Ethanol | 60 | 2.0-3.0 | 8-12 | >80 |

DOT Diagram: Synthesis of 1-(2-Amino-3-hydroxyphenyl)ethanone

Caption: Reduction of this compound.

Part 2: Synthesis of Heterocyclic Compounds

The intermediate, 1-(2-amino-3-hydroxyphenyl)ethanone, is a versatile precursor for various cyclization reactions.

Application 1: Synthesis of 8-Hydroxy-2-methylbenzoxazole

Benzoxazoles are synthesized via the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Experimental Protocol: Benzoxazole Formation

This protocol is based on the general synthesis of benzoxazoles from o-aminophenols.

Materials:

-

1-(2-Amino-3-hydroxyphenyl)ethanone

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Toluene

Procedure:

-

To a solution of 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in toluene (30 mL), add acetic anhydride (1.12 mL, 12 mmol).

-

Optionally, add a catalytic amount of pyridine (e.g., 0.1 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 8-hydroxy-2-methylbenzoxazole.

Quantitative Data Summary (Anticipated):

| Starting Material | Reagent | Product | Solvent | Reaction Time (h) | Yield (%) |

| 1-(2-Amino-3-hydroxyphenyl)ethanone | Acetic anhydride | 8-Hydroxy-2-methylbenzoxazole | Toluene | 4-6 | 70-85 |

DOT Diagram: Synthesis of 8-Hydroxy-2-methylbenzoxazole

Caption: Formation of a benzoxazole derivative.

Application 2: Synthesis of 8-Hydroxy-2,4-dimethylquinoline

The Friedländer annulation allows for the synthesis of quinolines from an o-aminoaryl ketone and a compound containing a reactive α-methylene group[3][4][5][6].

Experimental Protocol: Friedländer Annulation

This protocol is adapted from the general Friedländer synthesis[6].

Materials:

-

1-(2-Amino-3-hydroxyphenyl)ethanone

-

Pentane-2,4-dione (acetylacetone)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in ethanol (25 mL).

-

Add pentane-2,4-dione (1.2 mL, 12 mmol).

-

In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

The product may precipitate. If so, collect the solid by filtration, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 8-hydroxy-2,4-dimethylquinoline.

Quantitative Data Summary (Anticipated):

| Starting Material | Reagent | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1-(2-Amino-3-hydroxyphenyl)ethanone | Pentane-2,4-dione | 8-Hydroxy-2,4-dimethylquinoline | KOH | Ethanol | 3-4 | 65-80 |

DOT Diagram: Friedländer Annulation for Quinolines

Caption: Synthesis of a substituted quinoline.

Application 3: Synthesis of a 1,5-Benzodiazepine Derivative

1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine (in this case, the amino group of our intermediate) with a ketone[7][8][9][10][11].

Experimental Protocol: 1,5-Benzodiazepine Formation

This protocol is based on general procedures for 1,5-benzodiazepine synthesis[7][8][9][10].

Materials:

-

1-(2-Amino-3-hydroxyphenyl)ethanone

-

Acetone

-

p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

-

Acetonitrile

Procedure:

-

To a solution of 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in acetonitrile (20 mL), add a catalytic amount of p-TSA (e.g., 190 mg, 1 mmol).

-

Add acetone (1.46 mL, 20 mmol).

-

Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to obtain the corresponding 1,5-benzodiazepine derivative.

Quantitative Data Summary (Anticipated):

| Starting Material | Reagent | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1-(2-Amino-3-hydroxyphenyl)ethanone | Acetone | 7-Acetyl-6-hydroxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | p-TSA | Acetonitrile | 1-3 | 70-90 |

DOT Diagram: 1,5-Benzodiazepine Synthesis

Caption: Formation of a 1,5-benzodiazepine.

References

- 1. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtsrd.com [ijtsrd.com]

- 9. jocpr.com [jocpr.com]

- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 1-(3-Hydroxy-2-nitrophenyl)ethanone

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purity assessment and quantification of 1-(3-Hydroxy-2-nitrophenyl)ethanone. The method leverages a C18 stationary phase and a polar mobile phase to achieve separation. The presence of the chromophoric nitro and phenyl groups allows for sensitive detection using a UV-Vis detector.[2]

Experimental Protocol:

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | A standard system with a pump, autosampler, column oven, and UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Estimated around 254 nm and 310 nm |

| Run Time | 15 minutes |

Reagent and Standard Preparation:

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water with 0.1% Formic Acid and Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Degas the mobile phases before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable volume of the diluent to obtain a theoretical concentration within the calibration range.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The compound is separated based on its boiling point and polarity on a capillary column and then fragmented and detected by a mass spectrometer, providing a unique fragmentation pattern for structural elucidation.[1]

Experimental Protocol:

Instrumentation and Conditions:

| Parameter | Value |

| GC-MS System | Standard GC with a capillary column coupled to a mass spectrometer |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 m/z |

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

-

If necessary, derivatization of the hydroxyl group (e.g., silylation) can be performed to improve volatility and peak shape.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Expected Mass Spectrometry Data:

| m/z (Predicted) | Assignment |

| 181 | Molecular Ion [M]+ |

| 166 | [M-CH3]+ |

| 136 | [M-NO2]+ |

| 121 | [M-NO2-CH3]+ |

| 93 | [C6H5O]+ |

| 43 | [CH3CO]+ |

Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms.[1]

Experimental Protocol:

Instrumentation and Conditions:

| Parameter | Value |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |

| Temperature | 25 °C |

Sample Preparation:

-

Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the deuterated solvent.[1]

-

Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Spectroscopic Data (in CDCl₃, Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.0-12.0 | s (broad) | -OH |

| ~7.8-8.2 | m | Aromatic-H |

| ~7.0-7.4 | m | Aromatic-H |

| ~2.6 | s | -CH₃ |

Expected ¹³C NMR Spectroscopic Data (in CDCl₃, Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~150-155 | C-OH |

| ~135-140 | C-NO₂ |

| ~115-130 | Aromatic C-H & C-C |

| ~27 | -CH₃ |

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Application Note:

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the hydroxyl, nitro, and carbonyl groups.[1]

Experimental Protocol:

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

Expected IR Spectroscopic Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3600 | O-H stretch (hydroxyl) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~1680-1700 | C=O stretch (ketone) |

| ~1520-1560 | N-O asymmetric stretch (nitro) |

| ~1340-1380 | N-O symmetric stretch (nitro) |

Workflow for IR Analysis:

Caption: Workflow for FT-IR spectroscopic analysis.

UV-Vis Spectroscopy

Application Note:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of conjugated systems. The aromatic ring, carbonyl, and nitro groups in this compound will result in characteristic UV absorption.

Experimental Protocol:

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Dilute the stock solution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).

-

Record the UV-Vis spectrum over a range of 200-400 nm.

Expected UV-Vis Spectroscopic Data:

| λmax (nm) (Predicted) | Electronic Transition |

| ~250-270 | π → π* transitions of the aromatic ring |

| ~300-330 | n → π* transitions of the carbonyl and nitro groups |

Workflow for UV-Vis Analysis:

Caption: Workflow for UV-Vis spectroscopic analysis.

References

Application Notes and Protocols for 1-(3-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-2-nitrophenyl)ethanone is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a hydroxyl group, a nitro group, and an acetyl group on the aromatic ring, allows for a variety of chemical transformations. The relative positions of these substituents, particularly the ortho-nitro and meta-hydroxyl groups to the acetyl moiety, significantly influence the molecule's reactivity. This document provides an overview of the potential reaction mechanisms and kinetics associated with this compound, along with detailed experimental protocols for key transformations. The information presented is based on established principles of organic chemistry and data from related compounds, as specific kinetic studies on this compound are not extensively available in the public domain.

Key Reactive Sites and Expected Reactivity

The primary reactive sites of this compound are the nitro group, the acetyl (ketone) group, and the phenolic hydroxyl group. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the nitro group is expected, which can influence the reactivity of both groups.

-

Nitro Group: The electron-withdrawing nature of the nitro group makes it susceptible to reduction to an amino group under various conditions. This transformation is often a key step in the synthesis of more complex molecules.

-

Acetyl Group: The carbonyl group can undergo nucleophilic addition and reduction. The adjacent nitro group's electron-withdrawing effect can enhance the electrophilicity of the carbonyl carbon.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity and nucleophilicity are influenced by the other substituents on the ring.

Reaction Mechanisms and Signaling Pathways

Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental transformation. A common and effective method is catalytic hydrogenation.

Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of a nitro group to an amine on a metal surface (e.g., Palladium on Carbon - Pd/C) is a complex process involving several intermediates. The reaction proceeds through the formation of nitroso and hydroxylamine intermediates.

Caption: Catalytic hydrogenation of the nitro group.

Reduction of the Acetyl Group

The acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Mechanism: Hydride Reduction

The reduction of the ketone involves the nucleophilic attack of a hydride ion from NaBH₄ on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Caption: Reduction of the acetyl group to an alcohol.

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.

Mechanism: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism where a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide.

Caption: Etherification of the phenolic hydroxyl group.

Quantitative Data

| Reaction Type | Reagents and Conditions | Expected Major Product | Potential Side Products | General Kinetic Profile |